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Compound of Interest

Compound Name: Autocamtide 2

Cat. No.: B612736 Get Quote

Application Note: Radioactive CaMKII Assay
Protocol for Measuring Calcium/Calmodulin-Dependent Protein Kinase II Activity using [γ-

³²P]ATP, Autocamtide 2 Substrate, and P81 Phosphocellulose Paper

Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase

that plays a significant role in numerous cellular processes, particularly in synaptic plasticity,

learning, and memory.[1][2] Measuring its activity is fundamental for understanding its

regulatory mechanisms and for the development of therapeutic inhibitors. Radiometric assays

are considered the "gold standard" for quantifying protein kinase activity due to their direct

measurement of phosphate transfer, high sensitivity, and reliability.[3][4][5] This protocol details

a radiometric filter binding assay to measure the activity of CaMKII. The assay quantifies the

transfer of a radiolabeled terminal phosphate from [γ-³²P]ATP to a specific peptide substrate,

Autocamtide 2.[4][6] The positively charged phosphorylated substrate is then captured on

negatively charged P81 phosphocellulose paper, while the unreacted, negatively charged [γ-

³²P]ATP is washed away.[3][7] The radioactivity retained on the paper, which is proportional to

the enzyme's activity, is quantified using a scintillation counter or phosphorimager.[4][8]

Principle of the Assay
The assay is based on the enzymatic transfer of the gamma-phosphate from [γ-³²P]ATP to the

hydroxyl group of a serine or threonine residue on the Autocamtide 2 peptide substrate by
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CaMKII. The reaction is stopped, and an aliquot is spotted onto a P81 phosphocellulose paper.

P81 paper has a strong negative charge due to its phosphate groups, which allows it to bind

positively charged peptides.[3] Autocamtide 2 is designed to have a net positive charge,

ensuring it binds tightly to the P81 paper.[3] Extensive washing with a phosphoric acid solution

removes the unreacted [γ-³²P]ATP, which is repelled by the paper's negative charge.[3][4] The

amount of ³²P incorporated into the substrate is then measured, providing a direct quantification

of CaMKII activity.

Materials and Reagents
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Reagent/Material Supplier
Catalog No.
(Example)

Storage

Purified, active

CaMKII

Commercially

Available
Varies -80°C

Autocamtide 2
Commercially

Available
Varies -20°C

[γ-³²P]ATP (10

mCi/mL)
PerkinElmer BLU002Z -20°C

Calmodulin (CaM)
Commercially

Available
Varies -20°C

P81 Phosphocellulose

Paper

GE Healthcare

(discontinued, see

note) / SVI-P

(alternative)

Varies Room Temp.

ATP, 100 mM Solution
Commercially

Available
Varies -20°C

Magnesium Chloride

(MgCl₂)
Sigma-Aldrich M8266 Room Temp.

Calcium Chloride

(CaCl₂)
Sigma-Aldrich C1016 Room Temp.

PIPES Buffer Sigma-Aldrich P6757 Room Temp.

EGTA Sigma-Aldrich E3889 Room Temp.

Bovine Serum

Albumin (BSA)
Sigma-Aldrich A7906 4°C

Phosphoric Acid

(85%)
Fisher Scientific A242 Room Temp.

Acetone Fisher Scientific A18 Room Temp.

Scintillation Counter &

Vials

Beckman Coulter /

PerkinElmer
Varies N/A
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Scintillation Fluid PerkinElmer Varies Room Temp.

Note: The production of P81 paper by GE Healthcare has been discontinued. Alternative

cation-exchange papers, such as SVI-P, have been shown to perform comparably.[9] Users

should validate the chosen alternative.

Experimental Protocols
Preparation of Stock Solutions and Buffers

1 M PIPES (pH 7.0): Dissolve PIPES in deionized water, adjust pH to 7.0 with NaOH, and

bring to final volume. Autoclave and store at 4°C.

1 M MgCl₂: Dissolve MgCl₂ in deionized water. Autoclave and store at room temperature.

1 M CaCl₂: Dissolve CaCl₂ in deionized water. Autoclave and store at room temperature.

0.5 M EGTA (pH 8.0): Dissolve EGTA in deionized water, adjust pH to 8.0 with NaOH (it will

not dissolve fully until the pH is near 8.0), and bring to final volume. Store at 4°C.

10 mg/mL Calmodulin (CaM): Reconstitute lyophilized CaM in assay buffer without BSA.

Aliquot and store at -80°C.

1 mM Autocamtide 2: Reconstitute lyophilized peptide in deionized water. Aliquot and store

at -20°C.

10 mg/mL BSA: Dissolve BSA in deionized water. Aliquot and store at -20°C.

Assay Buffer (1X): 50 mM PIPES (pH 7.0), 10 mM MgCl₂, 1 mg/mL BSA. Prepare fresh from

stocks. Store at 4°C.

Wash Buffer: 0.5% (v/v) Phosphoric Acid (equivalent to ~75 mM). Prepare by diluting 85%

phosphoric acid in a large volume of deionized water. Store at 4°C.

CaMKII Kinase Reaction
This protocol is for a final reaction volume of 50 µL. Reactions should be performed in triplicate,

including negative controls (no enzyme or no Ca²⁺/CaM).
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Prepare Master Mix: On ice, prepare a master mix containing all common reagents for the

number of reactions plus an extra 10%. The final concentrations in the 50 µL reaction should

be:

50 mM PIPES (pH 7.0)

10 mM MgCl₂

1 mM CaCl₂[8]

10 µg/mL Calmodulin (CaM)[8]

50 µM Autocamtide 2[8]

1 mg/mL BSA[8]

For negative controls, omit CaCl₂ and CaM, and add 0.5 mM EGTA instead.[8]

Dilute CaMKII Enzyme: Prepare a fresh dilution of the CaMKII enzyme stock in chilled Assay

Buffer. The final concentration should be determined empirically but is often in the range of

20-50 nM.[4] The goal is to achieve phosphate incorporation that is linear with time and

represents <10% of substrate consumption.[4]

Prepare [γ-³²P]ATP Mix: Prepare a mix of unlabeled and radiolabeled ATP. For a final

concentration of 200 µM ATP, mix appropriate volumes of 100 mM cold ATP and [γ-³²P]ATP

stock to achieve a specific activity of approximately 200-500 cpm/pmol.

Set up Reactions:

Add the appropriate volume of Master Mix to each microcentrifuge tube.

Add the diluted CaMKII enzyme (or Assay Buffer for "no enzyme" control).

If testing inhibitors, add the compound (and DMSO for vehicle control) and pre-incubate

with the enzyme for 10-15 minutes on ice.[3]

Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP mix to each tube.[4][8] Mix

gently by tapping.
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Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes).[4][8]

Ensure the incubation time falls within the linear range of the reaction.

Stop Reaction: Terminate the reactions by adding an equal volume (50 µL) of 150 mM

phosphoric acid.[3] Place tubes on ice.

P81 Paper Binding and Washing
Prepare P81 Paper: Using a pencil, label a sheet of P81 paper, creating a grid of 2x2 cm

squares for each reaction.[4]

Spot Reactions: Spot 25-50 µL of each stopped reaction mixture onto the center of its

corresponding square on the P81 paper.[4][8] Allow the spots to air dry slightly.

Wash Papers: Place the P81 paper in a large beaker or tray. Perform the following washes

with chilled 0.5% phosphoric acid, using at least 10 mL of wash buffer per paper square.[4]

Wash 1: 5 minutes with gentle agitation.

Wash 2: 5 minutes with gentle agitation.

Wash 3: 5 minutes with gentle agitation.

Note: More extensive washing may be required for alternative papers to reduce

background.[3]

Acetone Wash: Perform a final wash with acetone for 2-5 minutes to facilitate rapid drying.[4]

Dry Paper: Remove the paper from the acetone and allow it to air dry completely in a fume

hood (approx. 20 minutes).[4]

Quantification of Incorporated Radioactivity
Cut Squares: Cut out the individual paper squares.

Scintillation Counting: Place each square into a scintillation vial, add 5-10 mL of scintillation

fluid, and cap securely.
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Measure Radioactivity: Measure the radioactivity in each vial as counts per minute (CPM)

using a liquid scintillation counter.

Data Presentation and Analysis
Raw Data Collection
Collect the raw CPM data for all samples, including positive controls, negative controls (no

enzyme, no Ca²⁺/CaM), and experimental conditions (e.g., inhibitor-treated).

Table 1: Example Raw Scintillation Counts (CPM)

Sample ID
Replicate 1
(CPM)

Replicate 2
(CPM)

Replicate 3
(CPM)

Average CPM

Total Counts
(ATP Mix)

1,550,200 1,552,500 1,549,800 1,550,833

Blank (No

Enzyme)
255 280 262 266

Basal (-

CaM/+EGTA)
450 485 461 465

Activated CaMKII 45,670 48,210 46,950 46,943

| + Inhibitor (X nM) | 12,340 | 11,980 | 12,550 | 12,290 |

Calculation of Kinase Activity
Determine Specific Activity of ATP:

Spot a small, known volume (e.g., 2 µL) of the [γ-³²P]ATP mix directly onto a P81 square

(do not wash).

Measure the CPM to get the "Total Counts".

Calculate the total pmol of ATP in that volume. (e.g., 2 µL of 200 µM ATP = 400 pmol).

Specific Activity (SA) = Total CPM / Total pmol ATP = cpm/pmol.
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Calculate Phosphate Incorporation:

Subtract the average CPM of the "Blank" (no enzyme) from the average CPM of your

experimental samples to get the net CPM.

Incorporated Phosphate (pmol) = Net CPM / Specific Activity (cpm/pmol).

Calculate CaMKII Specific Activity:

Specific Activity = pmol of Phosphate / (incubation time in min × µg of enzyme).

The final unit is pmol/min/µg.

Table 2: Calculated CaMKII Activity

Condition Net CPM (Avg)
Incorporated
PO₄ (pmol)

CaMKII
Specific
Activity
(pmol/min/µg)

% Inhibition

Activated
CaMKII

46,677 116.7 583.5 0%

| + Inhibitor (X nM) | 12,024 | 30.1 | 150.5 | 74.2% |

Calculations based on an example SA of 400 cpm/pmol, 20 min incubation, and 0.01 µg

enzyme.
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Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
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1. Reaction Setup

2. Kinase Reaction

3. Substrate Capture

4. Quantification

Prepare Master Mix
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Caption: Step-by-step workflow of the radioactive CaMKII P81 filter binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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